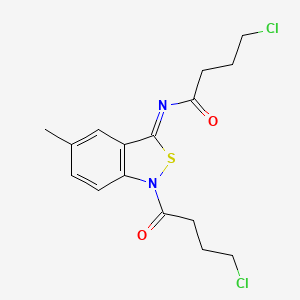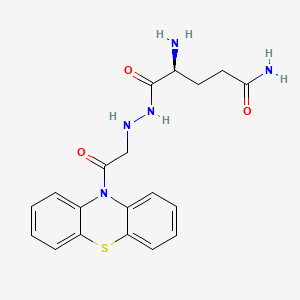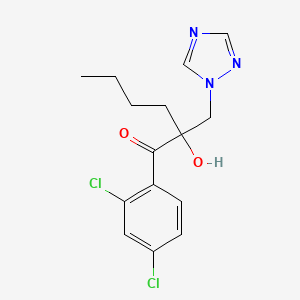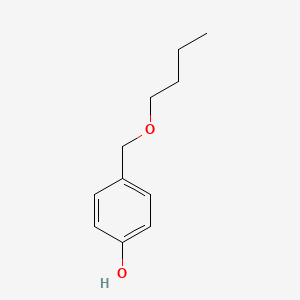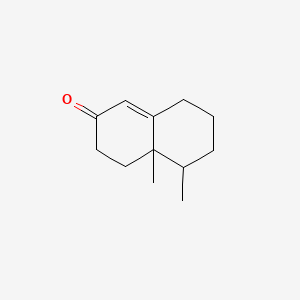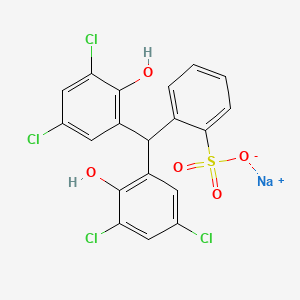
Einecs 301-142-9
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Einecs 301-142-9, also known as Methylthiouracil, is a chemical compound that has been used primarily as a thyroid enzyme activity inhibitor. It was introduced in the mid-1940s for the treatment of hyperthyroidism. Although it is no longer in clinical use in most countries, it may still be used to a limited degree in some eastern European countries .
Métodos De Preparación
The preparation of Methylthiouracil involves the synthesis of uracil derivatives. The synthetic route typically includes the reaction of thiourea with ethyl acetoacetate under acidic conditions to form the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring the purity and yield of the compound are optimized.
Análisis De Reacciones Químicas
Methylthiouracil undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: It can be reduced to form thiols.
Substitution: It can undergo nucleophilic substitution reactions where the thiol group is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
Methylthiouracil has been used in various scientific research applications, including:
Chemistry: As a reagent in the synthesis of other uracil derivatives.
Biology: In studies related to thyroid function and enzyme inhibition.
Medicine: Historically used in the treatment of hyperthyroidism.
Industry: Used in the production of certain pharmaceuticals and as an intermediate in chemical synthesis.
Mecanismo De Acción
The mechanism of action of Methylthiouracil involves the inhibition of thyroid peroxidase, an enzyme crucial for the synthesis of thyroid hormones. By inhibiting this enzyme, Methylthiouracil reduces the production of thyroxine and triiodothyronine, leading to decreased thyroid activity. This inhibition occurs through the binding of Methylthiouracil to the active site of the enzyme, preventing the iodination of tyrosine residues in thyroglobulin .
Comparación Con Compuestos Similares
Methylthiouracil can be compared with other antithyroid drugs such as Propylthiouracil and Methimazole. While all these compounds inhibit thyroid peroxidase, Methylthiouracil is unique in its specific binding affinity and the extent of its inhibitory effects. Similar compounds include:
Propylthiouracil: Another antithyroid drug with a similar mechanism of action but different pharmacokinetics.
Methimazole: A more potent inhibitor of thyroid peroxidase, often preferred in clinical settings due to its longer duration of action.
These comparisons highlight the uniqueness of Methylthiouracil in terms of its specific applications and effects.
Propiedades
Número CAS |
93981-56-7 |
|---|---|
Fórmula molecular |
C25H31N3O5 |
Peso molecular |
453.5 g/mol |
Nombre IUPAC |
(S)-(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methanol;(2S)-5-oxopyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C20H24N2O2.C5H7NO3/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18;7-4-2-1-3(6-4)5(8)9/h3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3;3H,1-2H2,(H,6,7)(H,8,9)/t13?,14?,19?,20-;3-/m00/s1 |
Clave InChI |
HYAFWGYUMDFMRG-XHRYSQDRSA-N |
SMILES isomérico |
COC1=CC2=C(C=CN=C2C=C1)[C@@H](C3CC4CCN3CC4C=C)O.C1CC(=O)N[C@@H]1C(=O)O |
SMILES canónico |
COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O.C1CC(=O)NC1C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






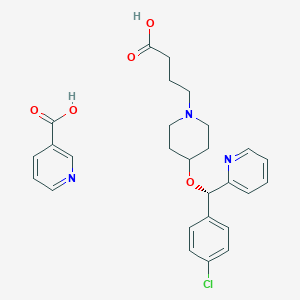


![(Z)-4-[3-bromo-1-(4-nitrophenyl)-1-propenyl]-4'-chloro-1,1'-biphenyl](/img/structure/B12691409.png)
